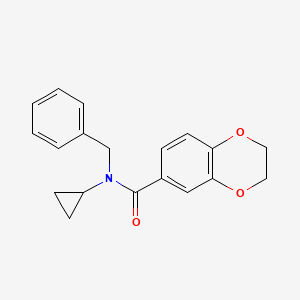
N-benzyl-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BCD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCD is a cyclic amide that contains a benzodioxine ring and a cyclopropyl group, making it structurally unique. In
Mecanismo De Acción
The exact mechanism of action of N-benzyl-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. This compound has been shown to increase the levels of acetylcholine, a neurotransmitter that is important for learning and memory. It may also have antioxidant properties, which could help to protect neurons from damage.
Biochemical and Physiological Effects
In addition to its potential neuroprotective effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which could make it useful in the treatment of inflammatory conditions such as rheumatoid arthritis. This compound has also been shown to have analgesic effects, which could make it useful in the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-benzyl-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide is that it is relatively easy to synthesize, which makes it readily available for laboratory experiments. However, one of the limitations of this compound is that it is not very soluble in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are many potential future directions for research on N-benzyl-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One area of interest is in the development of new drugs based on the structure of this compound. Researchers are also interested in exploring the potential therapeutic applications of this compound in other areas, such as cancer treatment and cardiovascular disease. Additionally, further studies are needed to better understand the mechanism of action of this compound and to determine its safety and efficacy in humans.
Conclusion
In conclusion, this compound is a chemical compound that has shown promise in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been shown to have anti-inflammatory and analgesic effects, which could make it useful in the treatment of other conditions. While there are limitations to its use in laboratory experiments, this compound is a valuable tool for scientific research and has the potential to lead to the development of new drugs and treatments in the future.
Métodos De Síntesis
The synthesis of N-benzyl-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves multiple steps, including the preparation of the starting materials, the formation of the benzodioxine ring, and the introduction of the cyclopropyl group. One of the most common methods for synthesizing this compound is through the reaction of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with benzylamine and cyclopropylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Aplicaciones Científicas De Investigación
N-benzyl-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects, which could help to prevent or slow the progression of these diseases.
Propiedades
IUPAC Name |
N-benzyl-N-cyclopropyl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3/c21-19(15-6-9-17-18(12-15)23-11-10-22-17)20(16-7-8-16)13-14-4-2-1-3-5-14/h1-6,9,12,16H,7-8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKEZVEKVUYLHOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-phenyl-N-(thiophen-2-ylmethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7497647.png)
![2-[4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]benzonitrile](/img/structure/B7497652.png)
![N-methyl-3-(5-methyl-1,3-dioxoisoindol-2-yl)-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B7497655.png)
amine](/img/structure/B7497671.png)
![6-[[6-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)pyridin-3-yl]amino]pyridine-3-carbonitrile](/img/structure/B7497677.png)

![2-[4-(2-Pyrrolidin-1-ylpyridine-3-carbonyl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B7497689.png)


![Methyl 2-[(1-methylsulfonylpiperidine-4-carbonyl)amino]acetate](/img/structure/B7497714.png)

![(2,5-Difluorophenyl)-[4-(4-methylpiperazin-1-yl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7497724.png)
